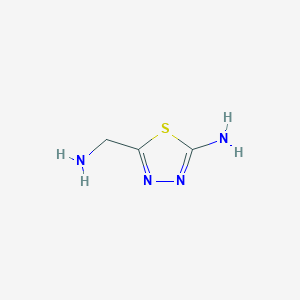

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine

説明

特性

IUPAC Name |

5-(aminomethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c4-1-2-6-7-3(5)8-2/h1,4H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHHQBMRYRVCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of biological activities. The 1,3,4-thiadiazole ring system is particularly noted for its potential in medicinal chemistry due to its ability to interact with various biological targets. The presence of an amine group in this compound enhances its reactivity and potential pharmacological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant activity against various bacterial strains.

The compound exhibited an inhibition zone of 16–18 mm against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin and cefepime.

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole derivatives have yielded promising results. Specifically, derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.

The study found that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Study: In Vivo Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of a series of thiadiazole derivatives:

- Compound : A derivative similar to this compound

- Model : Carrageenan-induced paw edema in rats

- Outcome : Significant reduction in paw swelling compared to control groups.

This suggests that the compound may possess potential as an anti-inflammatory agent through inhibition of inflammatory mediators.

科学的研究の応用

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold, particularly derivatives like 5-(aminomethyl)-1,3,4-thiadiazol-2-amine, has shown significant antimicrobial properties. Research indicates that compounds derived from this scaffold exhibit activity against a range of pathogens:

- Bacterial Infections : Studies have demonstrated that derivatives of this compound possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives have shown Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

- Fungal Infections : The antifungal activity of these compounds has also been highlighted, with some derivatives demonstrating effectiveness against strains such as Candida albicans and Aspergillus niger at MIC values comparable to or better than established antifungal agents .

Anticancer Properties

The anticancer potential of this compound derivatives has been a focal point of research:

- Cell Growth Inhibition : Recent studies have revealed that certain derivatives exhibit significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, compounds with specific substitutions on the thiadiazole ring have shown IC50 values in the low micromolar range .

- Mechanism of Action : The mechanisms through which these compounds exert their anticancer effects include inducing cell cycle arrest and modulating apoptosis pathways. Some studies suggest that they may inhibit key proteins involved in cancer cell proliferation .

Anti-Parasitic Activity

The compound has also been explored for its potential in treating parasitic infections:

- Trypanosomiasis : Derivatives similar to this compound have been evaluated for their efficacy against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness respectively. Some compounds have shown promising results in preclinical models .

Synthetic Chemistry Applications

In addition to its biological activities, this compound serves as an important building block in synthetic chemistry:

- Synthesis of Novel Compounds : The amine group in this compound allows for further derivatization, leading to the synthesis of various heterocyclic compounds with enhanced biological activities. This versatility makes it a valuable scaffold for drug discovery .

Table 1: Summary of Biological Activities of this compound Derivatives

類似化合物との比較

Table 1: Anticancer Activities of Selected 1,3,4-Thiadiazol-2-amine Derivatives

- Structural Insights :

- The 5-(1H-indol-3-yl) derivatives () exhibit potent kinase inhibition (PIM1/PIM2), critical in cancer proliferation. Their planar indole moiety likely enhances DNA intercalation or kinase binding .

- Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles () demonstrate moderate cytotoxicity, with ultrasound-assisted synthesis improving yields. The extended conjugation may aid in thymidylate synthase binding .

- Schiff base derivatives () show exceptional potency (IC₅₀: 1.28 µg/mL) due to imine groups facilitating covalent interactions with cellular targets .

Antifungal Activity

Table 2: Antifungal Activities of 1,3,4-Thiadiazol-2-amine Derivatives

| Compound | Substituents | Activity (vs. Flukanazole) | Reference |

|---|---|---|---|

| 5-(4-(Phenylamino)phenyl) | 4-(Phenylamino)phenyl | Comparable efficacy |

- Comparison: 5-(4-(Phenylamino)phenyl) derivatives () exhibit marked antifungal activity, attributed to the phenylamino group enhancing membrane penetration.

Anticonvulsant Activity

Table 3: Anticonvulsant Activities of 1,3,4-Thiadiazol-2-amine Derivatives

| Compound | Substituents | ED₅₀ (mg/kg) | Test Model | Reference |

|---|---|---|---|---|

| 4c () | 4-Chloro-2-(2-chlorophenoxy)phenyl | 20.11 (MES), 35.33 (PTZ) | Mice |

- Structural Analysis: The 4-chloro-2-(2-chlorophenoxy)phenyl substituent () enhances CNS penetration due to halogenated aromatic rings. The aminomethyl group in the target compound may improve solubility but reduce blood-brain barrier permeability .

Molecular Docking and Mechanism

- SARS-CoV-2 inhibition (): Schiff base derivatives (e.g., Compound 11) bind to Cys44 and His164 of SARS-CoV-2 proteases via hydrogen bonds. The aminomethyl group could introduce additional polar interactions .

- Thymidylate synthase binding (): Extended conjugation in thiadiazolo-pyrimidines facilitates π-π stacking, whereas the aminomethyl group may favor hydrogen bonding in alternate targets .

準備方法

Procedure Summary

- Reactants: Thiosemicarbazide, carboxylic acid (providing the aminomethyl substituent), and phosphorus pentachloride (PCl5).

- Process: The reactants are added in a molar ratio of approximately 1:1–1.2:1–1.2 (thiosemicarbazide:carboxylic acid:PCl5) into a dry reaction vessel.

- Reaction Conditions: The mixture is ground at room temperature until complete reaction occurs, followed by standing to obtain a crude product.

- Post-treatment: An alkaline solution is added to adjust pH to 8–8.2, then the mixture is filtered, and the filter cake is dried and recrystallized to yield the target thiadiazole derivative.

Advantages

- Solid-phase reaction avoids solvents, simplifying handling and reducing waste.

- Mild reaction conditions at room temperature.

- High yields reported, often exceeding 91%.

- Low toxicity and cost of phosphorus pentachloride compared to other chlorinating agents.

- Simple post-reaction processing.

Reaction Scheme

| Step | Description |

|---|---|

| 1 | Mixing and grinding thiosemicarbazide, carboxylic acid, and PCl5 at room temperature. |

| 2 | Formation of crude 5-substituted-1,3,4-thiadiazol-2-amine. |

| 3 | pH adjustment with alkaline solution to 8–8.2. |

| 4 | Filtration, drying, and recrystallization of product. |

This method is detailed in a 2014 patent (CN103936691A), which emphasizes its efficiency and simplicity compared to traditional liquid-phase syntheses that require longer reaction times and more complex equipment.

Method 2: One-Pot Synthesis Using Polyphosphate Ester (PPE)

Advantages

- Avoids use of highly toxic reagents such as phosphorus oxychloride.

- Mild reaction conditions increase safety and reduce side reactions.

- One-pot approach simplifies synthesis and purification.

- PPE is a mild additive facilitating acylation and cyclodehydration.

Experimental Findings

- Five different 2-amino-1,3,4-thiadiazoles were synthesized successfully using this method.

- The reaction mechanism involves initial salt formation, followed by dehydration and ring closure.

- Intermediate compounds, such as 2-benzoylhydrazine-1-carbothioamide, were isolated and characterized to confirm the reaction pathway.

- Spectroscopic analyses (mass spectrometry, IR, NMR) confirmed product structures.

Reaction Scheme

| Step | Description |

|---|---|

| 1 | Formation of thiosemicarbazide-carboxylic acid salt. |

| 2 | Dehydration to form acylation intermediate. |

| 3 | Cyclodehydration to form 5-(aminomethyl)-1,3,4-thiadiazol-2-amine. |

This method was reported in a 2021 research article published in Pharmaceuticals and highlights the potential for safe, cost-effective, and scalable synthesis of thiadiazole derivatives.

Additional Method: Mineral Acid and Polyphosphoric Acid Mixture

A classical approach involves the use of a mineral acid mixture (sulfuric acid and polyphosphoric acid) to facilitate the cyclization of thiosemicarbazide with aliphatic acids.

Procedure Summary

- Reactants: Thiosemicarbazide and an aliphatic carboxylic acid.

- Acid Mixture: Sulfuric acid and polyphosphoric acid (PPA).

- Conditions: The acid mixture is cooled to 10–15 °C before adding thiosemicarbazide, followed by the addition of carboxylic acid.

- Reaction Temperature: The mixture is allowed to warm to 100–105 °C and maintained for approximately 3 hours.

- Workup: Water and toluene are added, pH adjusted to neutral (~7.0) with ammonium hydroxide, and the organic layer is separated and dried.

Yields and Product

- Yields reported around 93%.

- Example: Preparation of 5-ethyl-2-methylamino-1,3,4-thiadiazole with melting point 84–87 °C.

Comparative Table of Preparation Methods

| Feature | Solid-Phase Grinding with PCl5 | One-Pot PPE Method | Mineral Acid/PPA Method |

|---|---|---|---|

| Reaction Medium | Solid-phase (grinding) | Solution (one-pot) | Acidic medium |

| Temperature | Room temperature | ≤ 85 °C | 100–105 °C |

| Reaction Time | Short | Moderate | ~3 hours |

| Toxicity of Reagents | Low (PCl5 less toxic) | Low (PPE mild additive) | High (strong acids) |

| Equipment Requirements | Low | Moderate | Moderate to High |

| Yield | >91% | High (varies) | ~93% |

| Post-Reaction Processing | Simple (filtration, recrystallization) | Simple (one-pot) | Neutralization, extraction |

| Environmental Impact | Lower (no solvents) | Moderate (solvent use) | Higher (acid waste) |

| Scalability | High | High | Moderate |

Summary and Recommendations

- The solid-phase grinding method with phosphorus pentachloride offers a highly efficient, mild, and environmentally friendly route with excellent yields and simple processing, suitable for large-scale synthesis.

- The one-pot synthesis using polyphosphate ester represents a modern, safe, and versatile approach avoiding toxic reagents, ideal for laboratories prioritizing green chemistry.

- The mineral acid/polyphosphoric acid method remains a classical, reliable method but involves harsher conditions and more complex waste management.

For the preparation of this compound, the choice of method depends on available equipment, scale, and environmental considerations. The solid-phase grinding and PPE methods are preferred for modern synthetic applications due to their efficiency and safety profiles.

Q & A

Q. What are the standard synthetic routes for 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents. A common method includes refluxing 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃, followed by pH adjustment to precipitate the product . Optimizing stoichiometry (e.g., 1:1 molar ratio of acid to thiosemicarbazide) and reaction time (3–6 hours at 90°C) improves yield. Solvent choice (e.g., DMSO/water for recrystallization) further enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiadiazole ring (e.g., δ 8.2–8.5 ppm for NH₂ groups) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 21.5° between thiadiazole and aromatic rings) and hydrogen-bonding networks (N–H⋯N interactions at 2.8–3.1 Å) critical for stability .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 172.25 for [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

The compound is stable under inert atmospheres but sensitive to moisture and light. Store at 4°C in amber vials with desiccants. Purity degrades above 40°C, as shown by TGA analysis . Pre-use characterization (e.g., HPLC) is recommended after long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminomethyl group in nucleophilic substitutions?

The primary amine group undergoes nucleophilic attacks due to its lone pair availability, forming Schiff bases with aldehydes or acylated derivatives with chloroacetyl chloride. DFT studies reveal a charge density of −0.45 e on the NH₂ group, favoring electrophilic interactions . Steric hindrance from the thiadiazole ring (bond angles ~105°) modulates reaction rates .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Antimicrobial Activity : Substitution at the 5-position with electron-withdrawing groups (e.g., Cl, CF₃) increases membrane permeability, as shown by MIC values ≤12.5 µg/mL against S. aureus .

- Anticancer Potential : Pyridine or benzyl substituents enhance intercalation with DNA, reducing IC₅₀ values by 30% in MCF-7 cells . Computational docking (AutoDock Vina) identifies hydrophobic pockets in target proteins for rational design .

Q. What computational methods validate experimental data for this compound?

- DFT Calculations : B3LYP/6-311+G(d,p) models predict vibrational frequencies (e.g., 3350 cm⁻¹ for NH₂ stretching) and electrostatic potential maps, aligning with experimental IR and XRD data .

- Molecular Dynamics (MD) : Simulates aqueous solubility (logP ≈1.2) and protein-ligand binding stability (RMSD <2.0 Å over 50 ns) .

Q. How can contradictory spectral and crystallographic data be resolved?

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. For example, NH₂ torsional angles in XRD show restricted rotation (±10°), whereas NMR reveals dynamic exchange. Hybrid methods like VT-NMR (variable temperature) or MAS (magic-angle spinning) solid-state NMR reconcile these differences .

Q. What strategies improve yield in multi-step syntheses involving 1,3,4-thiadiazole intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。